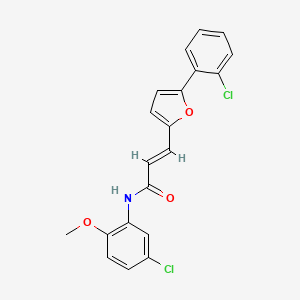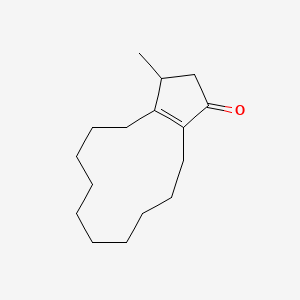
2,3,4,5,6,7,8,9,10,11,12,13-Dodecahydro-3-methyl-1H-cyclopent-1-ylcyclododecen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5,6,7,8,9,10,11,12,13-Dodecahydro-3-methyl-1H-cyclopent-1-ylcyclododecen-1-one is a complex organic compound characterized by its unique structure, which includes multiple hydrogenated rings and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7,8,9,10,11,12,13-Dodecahydro-3-methyl-1H-cyclopent-1-ylcyclododecen-1-one typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor compound under high pressure and temperature in the presence of a catalyst such as palladium on carbon. The reaction conditions must be carefully controlled to ensure complete hydrogenation and to avoid over-reduction or unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where the precursor is continuously fed into the reactor along with hydrogen gas. The process is monitored and controlled using advanced instrumentation to maintain optimal reaction conditions. The final product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
2,3,4,5,6,7,8,9,10,11,12,13-Dodecahydro-3-methyl-1H-cyclopent-1-ylcyclododecen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can be achieved using hydrogen gas in the presence of a metal catalyst to produce fully saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
2,3,4,5,6,7,8,9,10,11,12,13-Dodecahydro-3-methyl-1H-cyclopent-1-ylcyclododecen-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
作用机制
The mechanism by which 2,3,4,5,6,7,8,9,10,11,12,13-Dodecahydro-3-methyl-1H-cyclopent-1-ylcyclododecen-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to the observed effects.
相似化合物的比较
Similar Compounds
2,3,4,5,6,7,8,9,10,11,12,13-Dodecahydro-1H-cyclopent-1-ylcyclododecen-1-one: Lacks the methyl group, resulting in different chemical and biological properties.
2,3,4,5,6,7,8,9,10,11,12,13-Dodecahydro-3-ethyl-1H-cyclopent-1-ylcyclododecen-1-one: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of the methyl group in 2,3,4,5,6,7,8,9,10,11,12,13-Dodecahydro-3-methyl-1H-cyclopent-1-ylcyclododecen-1-one imparts unique steric and electronic properties, making it distinct from its analogs. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
56975-51-0 |
|---|---|
分子式 |
C16H26O |
分子量 |
234.38 g/mol |
IUPAC 名称 |
1-methyl-1,2,4,5,6,7,8,9,10,11,12,13-dodecahydrocyclopenta[12]annulen-3-one |
InChI |
InChI=1S/C16H26O/c1-13-12-16(17)15-11-9-7-5-3-2-4-6-8-10-14(13)15/h13H,2-12H2,1H3 |
InChI 键 |
RSJCZMMJWOHZNN-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)C2=C1CCCCCCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
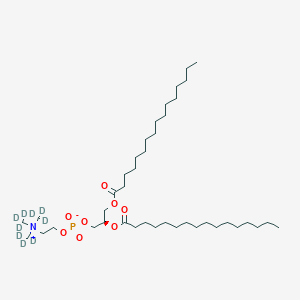
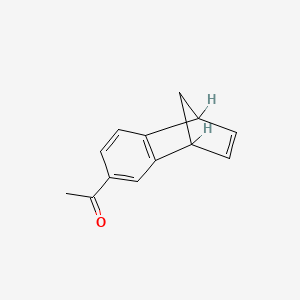

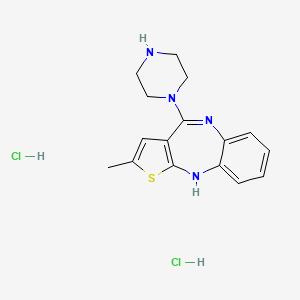
![(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)

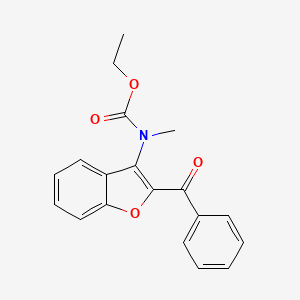
![N-[4-[4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl]-3-hydroxybutyl]-1H-indole-2-carboxamide](/img/structure/B15074237.png)
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
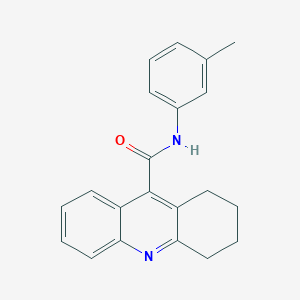
![Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)
![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide](/img/structure/B15074253.png)
